molecular formula C10H11BrO3 B13020119 Ethyl 4-bromo-3-(hydroxymethyl)benzoate

Ethyl 4-bromo-3-(hydroxymethyl)benzoate

Cat. No.: B13020119
M. Wt: 259.10 g/mol
InChI Key: MMQGFCWNIDFXKL-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-3-(hydroxymethyl)benzoate is an organic compound with the molecular formula C10H11BrO3 It is a derivative of benzoic acid, featuring a bromine atom at the 4-position and a hydroxymethyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-bromo-3-(hydroxymethyl)benzoate typically involves the bromination of ethyl 3-(hydroxymethyl)benzoate. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out under reflux conditions to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-bromo-3-(hydroxymethyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products Formed:

    Oxidation: 4-bromo-3-(carboxymethyl)benzoic acid.

    Reduction: Ethyl 4-bromo-3-(hydroxymethyl)benzyl alcohol.

    Substitution: 4-azido-3-(hydroxymethyl)benzoate.

Scientific Research Applications

Ethyl 4-bromo-3-(hydroxymethyl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its bromine atom allows for further functionalization through various substitution reactions.

    Biology: The compound can be used in the study of enzyme inhibitors and as a building block for the synthesis of biologically active molecules.

    Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of ethyl 4-bromo-3-(hydroxymethyl)benzoate depends on its specific application. In general, the bromine atom and hydroxymethyl group can participate in various chemical reactions, allowing the compound to interact with different molecular targets. For example, in medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function.

Comparison with Similar Compounds

Ethyl 4-bromo-3-(hydroxymethyl)benzoate can be compared with other similar compounds, such as:

    Ethyl 4-bromobenzoate: Lacks the hydroxymethyl group, making it less versatile in certain chemical reactions.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, which can affect its reactivity and solubility.

    4-bromo-3-(hydroxymethyl)benzoic acid: The free carboxylic acid form, which can participate in different types of reactions compared to the ester form.

The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical transformations and applications.

Properties

Molecular Formula

C10H11BrO3

Molecular Weight

259.10 g/mol

IUPAC Name

ethyl 4-bromo-3-(hydroxymethyl)benzoate

InChI

InChI=1S/C10H11BrO3/c1-2-14-10(13)7-3-4-9(11)8(5-7)6-12/h3-5,12H,2,6H2,1H3

InChI Key

MMQGFCWNIDFXKL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)Br)CO

Origin of Product

United States

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